Product packaging for Corifungin(Cat. No.:CAS No. 41610-51-9)

Corifungin

Cat. No.: B1257603
CAS No.: 41610-51-9
M. Wt: 946.1 g/mol
InChI Key: MTSXPVSZJVNPBE-OCOINPOZSA-M
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Description

Corifungin is a water-soluble polyene macrolide compound identified for its significant in vitro and in vivo efficacy against the free-living amoeba Naegleria fowleri , the causative agent of Primary Amebic Meningoencephalitis (PAM) . Its primary research value lies in its promising performance as a potential therapeutic agent, demonstrating higher in vitro activity against Naegleria species than the current drug of choice, amphotericin B . Studies indicate that its mechanism of action involves the disruption of the cytoplasmic and plasma membranes of the trophozoite form of the amoeba, followed by alterations in mitochondria, which ultimately leads to cell lysis . Transmission electron microscopy of N. fowleri trophozoites treated with this compound has visually confirmed these morphological changes, including the complete disintegration of amebae . In a mouse model of PAM, a single daily intraperitoneal dose of 9 mg/kg for 10 days resulted in 100% survival of mice and an absence of detectable amebae in the brain, an outcome not achieved with the same dose of amphotericin B . Based on these compelling preclinical results, this compound has been granted orphan drug status by the U.S. FDA for the treatment of PAM . This product is intended for research purposes to further investigate its mechanism of action, efficacy, and potential applications. This compound is For Research Use Only. Not for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H72NNaO17 B1257603 Corifungin CAS No. 41610-51-9

Properties

CAS No.

41610-51-9

Molecular Formula

C47H72NNaO17

Molecular Weight

946.1 g/mol

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1

InChI Key

MTSXPVSZJVNPBE-OCOINPOZSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+]

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Other CAS No.

41610-51-9

Synonyms

corifungin

Origin of Product

United States

Discovery and Biological Origin of Corifungin

Strain Identification and Taxonomy (e.g., Streptomyces species)

The biological source of Corifungin is likely a species within the genus Streptomyces. This assertion is based on the chemical structure of this compound as a polyene macrolide, a class of compounds for which Streptomyces are prolific producers. The genus Streptomyces is a member of the phylum Actinobacteria and is characterized by its filamentous, Gram-positive nature and its remarkable capacity for producing a wide array of secondary metabolites with diverse biological activities.

Fermentation and Culture Conditions for this compound Production

The production of this compound would be achieved through the fermentation of the producing microorganism under controlled laboratory conditions. The optimization of fermentation parameters is crucial for maximizing the yield of the desired compound. While specific conditions for this compound are not available, a general understanding of the fermentation of Streptomyces for the production of polyene antibiotics can be inferred.

Key fermentation parameters that are typically optimized include the composition of the culture medium, pH, temperature, aeration, and agitation rate. A well-defined fermentation process ensures the robust growth of the microorganism and the efficient biosynthesis of the target secondary metabolite.

The following table outlines the typical ranges of fermentation parameters for the production of antibiotics by Streptomyces species, which would be applicable for the production of this compound.

Fermentation ParameterTypical Conditions/ComponentsRationale
Carbon Source Glucose, Starch, GlycerolProvides the primary source of energy and carbon for microbial growth and metabolism.
Nitrogen Source Soybean meal, Yeast extract, Peptone, Ammonium (B1175870) saltsEssential for the synthesis of amino acids, proteins, and nucleic acids.
Minerals Phosphates, Sulfates, Trace elements (e.g., Mg, Fe, Zn)Act as cofactors for enzymes and are crucial for various cellular processes.
pH 6.0 - 8.0Maintained within an optimal range to ensure maximal enzyme activity and cell viability.
Temperature 25 - 30 °COptimal temperature for the growth of most Streptomyces species.
Aeration Controlled dissolved oxygen levelsStreptomyces are typically aerobic, and sufficient oxygen is necessary for their growth and the production of secondary metabolites.
Agitation 150 - 250 rpmEnsures proper mixing of nutrients and oxygen, and prevents cell clumping.
Incubation Time 5 - 10 daysThe duration of the fermentation is optimized to harvest the product at its peak concentration.

Biosynthetic Pathways and Genetic Determinants of Corifungin Production

Elucidation of the Corifungin Biosynthetic Gene Cluster

This compound is produced through fermentation by the microorganism Streptomyces nodosus strain NRRL B-2371 google.comnih.govmdpi.comncats.iofrontiersin.orgdsmz.de. Given its structural classification as a polyene macrolide and its close chemical relationship to amphotericin B, it is highly probable that the core biosynthetic pathway for this compound shares significant homology with that of amphotericin B. Biosynthetic gene clusters (BGCs) are typically responsible for encoding all the enzymes and regulatory elements necessary for the synthesis of a specific secondary metabolite mdpi.comresearchgate.net. The elucidation of BGCs involves techniques such as genome sequencing and bioinformatics analysis to identify the genes responsible for polyketide backbone assembly and subsequent modifications mdpi.comnih.govfrontiersin.org. While specific details on the direct characterization of the this compound BGC are not extensively detailed in publicly available literature, the production by Streptomyces nodosus implies the presence of a polyketide synthase (PKS) gene cluster.

Enzymatic Machinery Involved in this compound Biosynthesis

Polyene macrolides are synthesized by large multi-enzyme complexes known as polyketide synthases (PKSs).

This compound, as a polyene macrolide, is assembled by a Type I modular polyketide synthase wikipedia.orgnih.gov. These PKSs operate in an assembly-line fashion, with each module containing a set of catalytic domains responsible for one round of polyketide chain elongation and modification nih.govncats.iowikipedia.orgnih.gov. A typical PKS module includes a ketosynthase (KS) domain for carbon-carbon bond formation, an acyltransferase (AT) domain for selecting and incorporating extender units (e.g., malonyl-CoA, methylmalonyl-CoA), and an acyl carrier protein (ACP) domain, which tethers the growing polyketide chain wikipedia.orgnih.gov. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present within modules to introduce specific modifications (e.g., reduction of keto groups to hydroxyls, or formation of double bonds) to the nascent polyketide chain wikipedia.orgnih.govebi.ac.ukescholarship.org. The sequential action of these modules dictates the length and stereochemistry of the polyketide backbone, which forms the large macrolactone ring characteristic of this compound.

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS tailoring enzymes perform further modifications to yield the mature, bioactive compound nih.govnih.govescholarship.org. These modifications are crucial for the final structure and biological activity of polyene macrolides. Common post-PKS modifications include:

Glycosylation: Addition of sugar moieties, often catalyzed by glycosyltransferases (GTs) google.comnih.govescholarship.org. This compound, being a glycosylated polyene macrolide, would involve such enzymes for the attachment of its sugar component.

Oxidation/Hydroxylation: Introduction of hydroxyl groups or other oxidative changes, frequently mediated by cytochrome P450 hydroxylases (CYPs) or other oxygenases google.comnih.govescholarship.org. These enzymes can regio-specifically modify the polyene backbone google.com.

Cyclization: Formation of the macrolactone ring, often catalyzed by a thioesterase (TE) domain, typically located at the C-terminus of the final PKS module nih.govnih.govfrontiersin.org.

Other modifications like methylation, halogenation, and further reductions can also occur frontiersin.orgmdpi.comescholarship.orgresearchgate.net.

These post-PKS enzymes are usually encoded within the same BGC as the PKS genes, ensuring coordinated biosynthesis escholarship.org.

Genetic Engineering Approaches for Enhanced this compound Biosynthesis and Diversification

Genetic engineering offers powerful tools to manipulate biosynthetic pathways for improved production and the generation of novel compound analogs.

Strategies for enhancing the yield of natural products like this compound often involve pathway engineering. This can include:

Optimization of precursor supply: Engineering upstream metabolic pathways to increase the availability of starter and extender units required by the PKS researchgate.net.

Elimination of competing pathways: Disrupting genes involved in side reactions or the production of undesirable byproducts to redirect metabolic flux towards the target compound researchgate.net.

Promoter engineering: Modifying promoter regions of BGC genes to enhance their transcription researchgate.netresearchgate.net. While specific pathway engineering studies for this compound yield improvement are not detailed in the provided search results, these general strategies are widely applicable to polyketide biosynthesis in Streptomyces species researchgate.net.

The modular nature of Type I PKSs makes them attractive targets for combinatorial biosynthesis, a strategy aimed at generating novel analogs of natural products frontiersin.orgnih.gov. This can be achieved by:

Module or domain exchange: Swapping PKS modules or individual catalytic domains (e.g., AT, KR, DH, ER) from different PKSs to alter the structure of the polyketide backbone frontiersin.orgnih.gov. This allows for the introduction of different starter or extender units, or varying degrees of reduction along the chain.

Gene inactivation or deletion: Removing specific tailoring enzyme genes to block certain modification steps, leading to the accumulation of biosynthetic intermediates or the production of truncated or less modified analogs nih.gov.

Introducing novel tailoring enzymes: Incorporating genes for post-PKS modification enzymes from other biosynthetic pathways to introduce new chemical functionalities (e.g., different glycosylations, hydroxylations, or halogenations) frontiersin.orggoogle.commdpi.comnih.govescholarship.orgresearchgate.net. Although direct examples of combinatorial biosynthesis applied to this compound are not provided, the principles demonstrated for other polyketides and polyene macrolides indicate the potential for generating diverse this compound analogs with potentially altered biological activities nih.govnih.gov.

Structural Elucidation and Stereochemical Characterization of Corifungin

Spectroscopic Methods for Structure Determination (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone in organic structure elucidation, offering information about the arrangement of atoms within a molecule. For corifungin, a 1H NMR spectrum (500 MHz, DMSO-d6) has been utilized to characterize its proton environments. google.com This technique is crucial for identifying different types of protons, their chemical shifts, and their coupling patterns, which collectively reveal the connectivity of the carbon-hydrogen framework. While specific detailed NMR data (e.g., 13C NMR, 2D NMR such as COSY, HSQC, NOESY) for this compound were not fully elaborated in the available literature, these are standard methods for comprehensive structural elucidation of complex natural products like polyene macrolides. researchgate.net These 2D NMR experiments, for instance, help in tracing carbon skeletons and establishing through-bond and through-space correlations between nuclei. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can reveal structural subunits. For this compound, positive electrospray Time-of-Flight (TOF) mass spectrometry has been employed. google.com Accurate mass analysis confirmed the molecular weight, and MS/MS (tandem mass spectrometry) analysis, specifically by selecting and fragmenting the [M+H]+ ion at m/z 924, provides crucial data on the compound's substructures. google.com Liquid Chromatography-Mass Spectrometry (LC-MS) has also been used to analyze this compound, allowing for the separation and identification of the compound and its potential impurities. google.com These mass spectrometry techniques are vital for confirming the identity and purity of the compound. nih.gov

Determination of Absolute Stereochemistry

The absolute stereochemistry of a chiral molecule, which defines the precise three-dimensional arrangement of its atoms, is critical for understanding its biological activity. This compound is a chiral compound with a complex stereochemical profile. Public databases indicate that this compound possesses "ABSOLUTE" stereochemistry with 19 defined stereocenters. ncats.io The IUPAC name for this compound explicitly details the R/S configurations at numerous chiral centers, such as (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S). drugbank.com

While the specific experimental methods used to determine all 19 absolute stereocenters of this compound are not explicitly detailed in the provided search results, common techniques for such complex molecules include:

X-ray Crystallography: This is considered the most definitive method when a suitable single crystal can be obtained. libretexts.orgmdpi.com

Modified Mosher's Method: This NMR-based method involves derivatizing chiral alcohols or amines with Mosher's acid (MTPA) and analyzing the chemical shift differences in the 1H NMR spectra of the diastereomeric esters or amides. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), combined with quantum chemical calculations, is increasingly used to determine absolute configurations, especially for flexible molecules where X-ray crystallography might be challenging. mdpi.commdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique can provide information about interatomic distances, which helps in establishing relative stereochemistry, and in some cases, can contribute to absolute stereochemistry determination when combined with other data. asm.org

The presence of a precisely defined IUPAC name with numerous R/S descriptors suggests that comprehensive stereochemical analysis has been performed.

Comparative Structural Analysis with Related Polyene Macrolides

This compound is closely related to amphotericin B, a well-known polyene macrolide antifungal agent. Structurally, this compound is identified as the sodium salt of amphotericin B. google.comdrugbank.comasm.orgnih.govasm.orgresearchgate.net This chemical modification has a significant impact on its physical properties, particularly its solubility.

Key Structural and Property Comparisons:

PropertyThis compoundAmphotericin BReference
Molecular FormulaC₄₇H₇₂NNaO₁₇C₄₇H₇₃NO₁₇ google.comdrugbank.com
Molecular Weight946.5 g/mol 924.5 g/mol google.comdrugbank.com
Water SolubilityVery soluble: > 100 mg/mLInsoluble google.comasm.org
Polyene StructureMacrocyclic lactone ring with multiple conjugated double bonds and hydroxyl groups. Often includes a D-mycosamine group.Macrocyclic lactone ring with multiple conjugated double bonds and hydroxyl groups. Often includes a D-mycosamine group. wikipedia.orgwikipedia.org
UV-Vis SpectrumHas a distinct UV-Visible spectrum.Has a distinct UV-Visible spectrum. google.com
Mechanism of Action (Proposed)Similar to amphotericin B; involves disruption of cytoplasmic and plasma membranes.Forms channel-like structures (pores) in sterol-containing membranes, particularly ergosterol (B1671047). asm.orgresearchgate.netnih.gov

The primary and most significant structural difference between this compound and amphotericin B is the presence of a sodium ion in this compound, making it a water-soluble sodium salt. google.comasm.orgnih.govasm.org This enhanced water solubility (>100 mg/mL) is a critical advantage for this compound, as amphotericin B's insolubility in water has historically limited its administration and contributed to its toxicity and poor bioavailability. google.comasm.orgasm.org Despite this difference in solubility, transmission electron microscopy studies suggest that this compound likely shares a similar mechanism of action with amphotericin B, involving damage to cellular membranes. asm.orgresearchgate.netnih.gov Both compounds are characterized by their polyene macrolide scaffold, which includes a large macrocyclic lactone ring, a series of conjugated double bonds, and numerous hydroxyl groups. wikipedia.orgwikipedia.org Comparative UV-Visible spectra have also been utilized to further understand their structural similarities and differences. google.com

Molecular Mechanisms of Action of Corifungin

Differential Activity Across Diverse Microbial Taxa (e.g., Fungi, Protozoa)

Corifungin demonstrates differential activity against various microbial species, notably free-living amoebae such as Naegleria fowleri and Acanthamoeba castellanii, as well as certain fungal species like Aspergillus terreus. researchgate.netresearchgate.netasm.orgnih.govnih.govnih.gov As a polyene macrolide, its structural characteristics suggest a mode of action similar to that of amphotericin B, a known membrane-active antifungal agent. researchgate.netnih.govdrugbank.com

Naegleria fowleri Cellular Response to this compound

This compound has been identified as a potent drug lead against Naegleria fowleri, the causative agent of primary amebic meningoencephalitis (PAM), demonstrating higher activity compared to amphotericin B. researchgate.netnih.govnih.govmedscape.comescholarship.org Studies employing transmission electron microscopy (TEM) have elucidated the profound cellular responses of N. fowleri trophozoites upon exposure to this compound. These observations reveal significant disruption of both cytoplasmic and plasma membranes, alongside notable alterations in mitochondria. researchgate.netnih.govnih.govupm.edu.my Ultimately, these cellular damages lead to the complete lysis of the amoebae. researchgate.netnih.gov The mechanism is thought to parallel that of amphotericin B, which forms channel-like structures or pores within the lipid bilayer, compromising membrane integrity. researchgate.netnih.govdrugbank.com this compound specifically targets the mitochondria of N. fowleri, contributing to its amebicidal effect. researchgate.netnih.govupm.edu.my

In vitro investigations have shown that incubating N. fowleri trophozoites with varying concentrations of this compound for 72 hours results in a reduction of viable cell numbers. researchgate.netnih.gov Even at low concentrations, this compound induces damage to both the internal and surface membranes of N. fowleri. nih.gov

Acanthamoeba castellanii Trophozoite and Cysticidal Activity Mechanisms

This compound acts as an amebicidal agent against Acanthamoeba castellanii, proving effective against both its trophozoite and cyst forms. researchgate.netasm.orgnih.govnih.gov Ultrastructural analysis via transmission electron microscopy of A. castellanii exposed to this compound reveals a cascade of cellular damage. This includes the swelling of mitochondria, the appearance of electron-dense granules, a general degeneration of cytoplasmic architecture, and a loss of nuclear chromatin structure. researchgate.netnih.govnih.govmdpi.com These changes precede the eventual lysis of the amoebae. researchgate.netnih.gov

Beyond its trophozoite-killing capabilities, this compound also influences the encystment process of A. castellanii, inducing it. researchgate.netasm.orgnih.gov Subsequent observations indicate alterations in the cyst cell wall, culminating in cyst lysis. researchgate.netasm.orgnih.gov

The inhibitory effects of this compound on A. castellanii trophozoite growth have been quantified in vitro. The 50% effective concentration (EC50), defined as the concentration required to reduce culture density to 50% of a vehicle-treated control, was approximately 63 µM. asm.orgnih.gov

Table 1: Acanthamoeba castellanii Trophozoite Growth Inhibition by this compound

This compound Concentration (µM)Incubation Time (h)Growth Inhibition (%)Observed EffectSource
251200No inhibition asm.orgnih.gov
10012073Growth inhibition asm.orgnih.govencyclopedia.pub
20012080Growth inhibition asm.orgnih.gov
~63 (EC50)-50Reduction in culture density asm.orgnih.gov

Studies on Fungal Species (e.g., Aspergillus terreus)

This compound's activity extends to fungal species. Notably, studies have indicated that this compound targets mitochondria in Aspergillus terreus more effectively than amphotericin B. researchgate.netresearchgate.netasm.orgnih.govnih.gov This observation is significant, especially considering that Aspergillus terreus is known to exhibit intrinsic resistance to amphotericin B. reviverestore.org As a polyene macrolide, this compound shares structural similarities with amphotericin B, which exerts its antifungal effects by binding to ergosterol (B1671047), a primary sterol in fungal cytoplasmic membranes, thereby disrupting membrane integrity and leading to cell death. drugbank.comfrontiersin.org

Structure Activity Relationship Sar Studies of Corifungin and Its Analogs

Design and Synthesis of Corifungin Derivatives

This compound is classified as a water-soluble polyene macrolide, sharing structural characteristics with amphotericin B researchgate.netasm.orgfrontiersin.org. The complexity of polyene macrolides often presents challenges in the direct synthesis of numerous structural derivatives. However, research efforts have focused on identifying and synthesizing analogs that target the same pathogenic organisms or biological pathways as this compound, thereby contributing to the broader understanding of SAR in this therapeutic area.

For instance, in the search for effective treatments against Naegleria fowleri, miconazole-like compounds have been designed and synthesized acs.org. One such primary hit, compound 2a, with a miconazole-like scaffold, was cocrystallized with N. fowleri sterol 14-demethylase (NfCYP51) to understand its binding acs.orgresearchgate.net. Further synthetic efforts led to a set of analogs, including S-8b and S-9b, which were evaluated to confirm the impact of specific structural features on their activity researchgate.net. These studies, while not directly modifying the this compound scaffold, contribute to the SAR understanding of compounds active against targets relevant to this compound's efficacy.

Correlating Structural Modifications with Biological Activity Profiles

This compound exhibits potent biological activity against pathogenic free-living amoebae. It has demonstrated higher activity against Naegleria fowleri compared to amphotericin B researchgate.netasm.org. In Acanthamoeba castellanii, this compound is effective against both trophozoites and cysts asm.orgasm.org.

Detailed research findings from transmission electron microscopy studies have correlated this compound's structural interaction with its biological effects. In N. fowleri trophozoites, this compound causes disruption of cytoplasmic and plasma membranes and alterations in mitochondria, leading to complete lysis of the amebae researchgate.netasm.org. Similarly, in A. castellanii, exposure to this compound results in swollen mitochondria, the appearance of electron-dense granules, degeneration of cytoplasmic architecture, and loss of nuclear chromatin structure, ultimately leading to cell lysis asm.orgasm.org. This compound also induces the encystment process in A. castellanii, followed by alterations in the cyst cell wall and subsequent lysis asm.orgasm.org. This observed mechanism of action is consistent with that of amphotericin B, a membrane-active drug that forms channel-like structures by binding to sterols in the cell membrane researchgate.netasm.orgasm.orgfrontiersin.orgdrugbank.com.

The efficacy of this compound against Acanthamoeba castellanii trophozoites has been quantified, with an approximate 50% effective concentration (EC50) of 63 µM asm.org.

Table 1: Biological Activity of this compound against Acanthamoeba castellanii

PathogenFormActivity MetricValue (Approximate)Citation
Acanthamoeba castellaniiTrophozoitesEC5063 µM asm.org

For miconazole-like analogs active against N. fowleri, structural modifications have been directly correlated with changes in biological activity. Specifically, the S-enantiomer of compound 2a demonstrated superior activity, and an ether linkage proved more advantageous than an ester linkage in compounds like S-8b and S-9b, leading to improved EC50 and binding affinity (KD) against N. fowleri researchgate.net. These optimized analogs also exhibited favorable brain uptake, an important pharmacokinetic consideration for treating central nervous system infections researchgate.net.

Table 2: Activity of Miconazole-like Analogs against Naegleria fowleri

CompoundStructural FeatureActivity against N. fowleri (EC50)Key ObservationCitation
2aMiconazole-like scaffold (S-enantiomer)≤ 10 µMTop hit, cocrystallized with NfCYP51 acs.orgresearchgate.net
S-8bS-configuration, ether linkage (analog of 2a)Improved EC50 and KD vs. 2aSuperior activity and brain uptake researchgate.net
S-9bS-configuration, ether linkage (analog of 2a)Improved EC50 and KD vs. 2aSuperior activity and brain uptake; brain-to-plasma distribution coefficient of 1.02 ± 0.12 researchgate.net

Note: For an interactive data table experience, specialized software or web-based platforms would be required to enable sorting, filtering, and dynamic visualization.

Identification of Key Pharmacophoric Elements for Efficacy

The fundamental mechanism of action for this compound, as a polyene macrolide, involves its interaction with sterols in the cell membranes of target organisms researchgate.netasm.orgasm.orgfrontiersin.orgdrugbank.com. The polyene structure, characterized by its conjugated double bonds, is crucial for this membrane-disrupting activity, leading to pore formation and subsequent cell death frontiersin.org. Ergosterol (B1671047), a sterol characteristic of fungal and amoebal membranes, is a primary target, and the selective binding to ergosterol over cholesterol (found in mammalian membranes) contributes to the drug's therapeutic window frontiersin.orgdrugbank.com. Therefore, the polyene macrocyclic core and its associated hydroxyl groups are likely key pharmacophoric elements for this compound's efficacy.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry plays an increasingly vital role in understanding and predicting structure-activity relationships, even for complex molecules like this compound and its related analogs. While direct computational studies focusing solely on this compound's SAR are not extensively detailed in the provided literature, the application of these methods to other compounds targeting similar biological pathways or pathogens provides a strong framework for future investigations into this compound.

For instance, cheminformatics, molecular docking, and X-ray crystallography have been instrumental in characterizing the binding mode of miconazole-like compounds to N. fowleri CYP51 acs.orgresearchgate.net. These studies allowed researchers to visualize how these compounds fit into the enzyme's active site and identify key interactions acs.org. Molecular docking studies have also been performed for other classes of compounds, such as acridinone (B8587238) derivatives, to predict their binding modes with N. fowleri cathepsin B paralogous enzymes researchgate.net.

Beyond docking, more advanced computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT), Principal Component Analysis (PCA), and Partial Least Squares Regression (PLS) have been applied to analyze SAR for various antifungal and antiparasitic agents acs.orgmdpi.com. These methods can help in correlating molecular descriptors with biological activities, identifying crucial structural determinants, and guiding the design of new compounds with improved properties mdpi.com. Molecular dynamics (MD) simulations are also used to understand the binding stability of ligand-target complexes researchgate.net. The insights gained from such computational approaches on related compounds underscore their potential in elucidating the intricate SAR of this compound and its potential derivatives.

Chemical Synthesis and Semisynthesis Strategies for Corifungin and Analogs

Total Chemical Synthesis Approaches

The total chemical synthesis of complex polyene macrolides, such as the parent compound amphotericin B from which corifungin is derived, presents considerable challenges due to their intricate stereochemical features and large macrocyclic structures. Key tasks in the total synthesis of macrolide antibiotics include the stereoselective construction of numerous chiral centers on the macrolide ring, the formation of the macrocyclic ring itself, and the precise attachment of sugar moieties to the aglycon. researchgate.net

Several advanced methodologies have been explored for the total synthesis of polyene macrolides:

Palladium-Coupling Methodology : An iterative palladium-coupling approach has been developed for constructing polyene sections. This method utilizes vinylboronates, which undergo Heck coupling with alkenyl halides to yield polyenyl boronates. These intermediates can then be converted into polyenyl iodides via stereoselective iodo-deboronation. The geometry of the newly formed double bond is dictated by the order of reagent addition during the iodo-deboronation process. This strategy allows for the iterative building of polyene chains with controlled alkene geometry. dur.ac.uk

Epoxide-Based Synthetic Strategies : A novel synthetic strategy for assembling polyacetate structures involves the efficient cross-coupling of nucleophilic terminal alkyne modules with electrophilic epoxides that bear another alkyne at the opposing terminus. This highly convergent and modular synthetic pathway offers flexibility, enabling access to various stereoisomers of polyene-polyol macrolides. acs.org

Stereoselective Aldol (B89426) Reactions : Retrosynthetic strategies for polyene macrolides have incorporated stereoselective aldol reactions. For instance, novel oxazaborolidinone-mediated Mukaiyama aldol additions have been employed to produce aldol products in high yields, particularly with specific diene substrates and a range of electrophiles. dur.ac.uk

Stille Coupling Reactions : Both intra- and intermolecular Stille sp2–sp2 coupling reactions have been featured in the synthesis of polyene macrolides. These reactions are crucial for elaborating the E,Z-diene macrolide core and the all-E polyene side-chain portions of natural products, while maintaining the geometries of double bonds. researchgate.net

Degradative Approaches : In addition to de novo synthesis, strategies for obtaining polyhydric arrays of polyene macrolides can also involve degradative procedures from existing natural products, such as pimaricin (natamycin), followed by synthetic elaboration. rsc.org

Semisynthesis from Precursor Compounds

Semisynthesis plays a crucial role in modifying natural products to enhance their properties, such as solubility or biological activity. This compound itself is a prime example of a semisynthetic compound, being chemically the sodium salt of amphotericin B. researchgate.netjetir.org This conversion typically involves a straightforward chemical modification of the parent amphotericin B molecule to improve its water solubility. jetir.orgresearchgate.net Semisynthetic compounds are often explored for their potential to exhibit improved drug-likeness properties compared to their natural counterparts. mdpi.com

Beyond the direct salt formation, general semisynthetic strategies for polyene macrolides include:

Chemical Glycosylation : To reduce toxicity and potentially alter biological activity, polyene macrolides can undergo structural modifications, including increasing the extent of glycosylation through chemical methods. An example is the efficient reaction of polyene macrolides with D-glucose to form N-fructosyl amphotericin B, a water-soluble amphotericin analogue with reduced hemolytic activity. Disaccharides like lactose, which can provide a free aldehyde group, may also be utilized in such reactions. mdpi.com

Modification of Sugar Residues : Organic chemists have synthesized analogues with altered sugar residues attached to the macrolactone ring. For instance, modifications at the C2' hydroxyl of the mycosamine (B1206536) sugar have been shown to influence specificity for ergosterol (B1671047) over cholesterol. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offering powerful routes for complex molecule construction. In the context of polyene macrolides, this approach is being explored to generate new glycoanalogues and modify existing structures.

Enzymatic Glycosylation : Glycosyltransferases, enzymes responsible for adding sugar moieties, are key in chemoenzymatic strategies for polyene macrolides. Three classes of polyene glycosyltransferases are being investigated:

Extending glycosyltransferases : These enzymes form polyenes containing disaccharides. mdpi.com

Glycosyltransferases for specific sugars : These add sugars like L-digitoxose (found in nystatin (B1677061) A3 and selvamicin) to specific positions on the macrolactone ring. mdpi.com

Mycosaminyltransferases : These enzymes add the primary aminodeoxysugar, mycosamine, which is essential for the biological activity of most polyenes. mdpi.com

Combined Chemoenzymatic Approaches : The utility of combining enzymatic hyperglycosylation with known chemical methods for adding sugars (e.g., to the C3' amino group of mycosamine) is being explored. This integrated approach has been used to convert disaccharide-containing heptaenes into forms with branched trisaccharide or tetrasaccharide chains, creating analogues of interest for various applications. mdpi.com

Broader Applications : While specific detailed chemoenzymatic routes for this compound itself are not widely reported, the general principles are applied to related natural products. For example, chemoenzymatic synthesis has been utilized for daptomycin (B549167) analogs and for synthesizing modified mannose nucleotides to probe enzyme activity, demonstrating the broader applicability of these methods in natural product and bioactive molecule production. researchgate.netresearchgate.netdokumen.pub

Development of Novel Synthetic Methodologies for Polyene Macrolides

The field of polyene macrolide synthesis is continuously evolving, driven by the desire to overcome synthetic challenges and access novel analogues with improved properties. The inherent complexity of these molecules, characterized by numerous stereocenters and polyene sections, necessitates the development of innovative and highly stereoselective synthetic methodologies.

Key areas of development include:

Stereocontrol and Efficiency : A primary focus is on achieving high levels of stereocontrol in constructing the chiral centers and defining the geometry of the polyene double bonds. Methodologies like the iterative palladium-coupling approach, which allows for precise control over alkene geometry, exemplify this trend. dur.ac.uk

Convergent Synthesis : Strategies that enable the assembly of complex structures from smaller, pre-functionalized modules are highly valued for their efficiency and flexibility. The epoxide-based synthetic approach, which builds polyacetate structures through cross-coupling of alkyne-epoxide modules, is a testament to the pursuit of convergent synthesis. acs.org

Novel Reaction Discoveries : The exploration of new reaction pathways and the discovery of unexpected reactivity continue to contribute to the synthetic toolbox. For instance, the observation of novel Michael addition-elimination reactions involving iodoacrylates during Heck coupling efforts highlights the ongoing discovery in this area. dur.ac.uk

Elaboration of Key Intermediates : Developing robust and improved procedures for the elaboration of key synthetic intermediates, such as amino acids (e.g., phenylglycine), is crucial for accessing complex polyene macrolide fragments. dur.ac.uk

Understanding Structure-Activity Relationships : Advances in synthetic methodology enable the creation of diverse analogues, which in turn facilitates a deeper understanding of how molecular structure relates to function and biological activity. This knowledge is essential for the rational design of new analogues with targeted properties. researchgate.net

The considerable progress in organic synthesis has led to significant developments in the total synthesis of macrolides, allowing access to these attractive antibiotics with their unique and complex structures. researchgate.net

Analytical Methodologies for Corifungin Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation, identification, and purity assessment of Corifungin. These methods leverage differential partitioning between a stationary phase and a mobile phase to separate components of a mixture, followed by detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for both analytical and preparative separation of this compound and related compounds. Typical setups involve a pump, autosampler, column oven, and a detector, often a Photo Diode Array (PDA) detector plos.org. Reversed-phase C18 columns are commonly used for separation, with specific dimensions (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm for analytical, and 250 x 21.1 mm for preparative chromatography) plos.org. Mobile phases often consist of gradients of acetonitrile (B52724) and aqueous solutions, such as 10 mM ammonium (B1175870) bicarbonate, at controlled flow rates (e.g., 0.5 mL/min for analytical and 5.0 mL/min for preparative) plos.orgmdpi.com. The HPLC data are typically processed using specialized software plos.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are indispensable for the detailed characterization and purity assessment of this compound. LC-MS analysis provides information on the total ion chromatogram (TIC), mass spectrum of major and minor peaks, and UV chromatograms google.com. This technique allows for the identification of the compound and its potential impurities or degradation products by their molecular weight and fragmentation patterns google.com.

For purity assessment, LC-MS/MS analysis often reports purity based on the peak area in the total ion current (TIC) chromatograms, with research compounds typically demonstrating purities greater than 98% nih.gov. Mass spectra are commonly recorded using Electrospray Ionization (ESI) sources with syringe pumps, often using methanol/water mixtures as solvents acs.org. Further structural elucidation can be achieved through MS/MS analysis, where specific ions (e.g., the [M+H]+ ion at m/z 924 for this compound) are selected for fragmentation to provide detailed structural information google.com.

Table 1: Representative Chromatographic Parameters for this compound Analysis

ParameterHPLC (Analytical)LC-MS/MS (General)
Column TypePhenomenex Kinetex C18 reversed phase (5 µm, 100 Å, 250 x 4.6 mm) plos.orgC18 columns (e.g., ThermoFisher, 4.6 mm x 250 mm) mdpi.com
Mobile PhaseAcetonitrile and 10 mM ammonium bicarbonate gradient mdpi.comMethanol/H2O (80:20) acs.org
Flow Rate0.7 mL/min plos.org0.5 mL/min mdpi.com or 5-10 µL/min (syringe pump) acs.org
DetectorPhoto Diode Array (PDA) plos.orgMass Spectrometer (ESI source) acs.org
Purity AssessmentNot explicitly stated for this compound, generally based on peak area>98% based on LC-MS TIC peak area nih.gov

Spectroscopic Methods for Detection and Quantification (e.g., UV-Vis, Fluorescence)

Spectroscopic methods play a vital role in the detection, quantification, and characterization of this compound, providing insights into its structural features and interactions.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common technique for characterizing this compound. Its UV-Visible spectrum can be used for identification and purity checks google.com. For instance, UV chromatograms are often included in LC-MS analyses of this compound google.com. Beyond direct compound analysis, UV-Vis spectrophotometry is employed in research to characterize nanoparticles conjugated with related compounds like Amphotericin B, by analyzing their surface plasmon resonance bands researchgate.netjmb.or.kr. In studies involving protein-drug interactions, UV-Vis spectroscopy is used to characterize recombinant proteins and their binding with compounds, with spectra typically recorded across a broad range (e.g., 250–700 nm) plos.org.

Fluorescence Methods: Fluorescence-based assays are frequently utilized in high-throughput screening and in vitro research models to assess the biological activity of compounds like this compound, which can indirectly lead to quantification of its effects. For example, the Alamar blue dye assay is a common method for evaluating cell viability, where fluorescence is read at specific excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission) nih.gov. This method allows for the determination of half-maximal effective concentrations (EC50) by fitting dose-response curves nih.govpurdue.edu. Another application involves the CellROX Deep Red fluorescent assay to detect and quantify intracellular reactive oxygen species (ROS) in treated cells, with high red fluorescence indicating ROS presence mdpi.com. The trypan blue exclusion method, while not strictly fluorescence, is a colorimetric assay used to determine cell viability, where non-viable cells stain blue, providing a quantitative measure of cell death induced by this compound researchgate.netnih.gov.

Bioanalytical Methods for this compound in Biological Matrices (for research models)

Bioanalytical methods are essential for quantifying this compound in biological matrices, such as blood, plasma, or tissue samples, obtained from research models. These methods are critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which evaluate how a compound is absorbed, distributed, metabolized, and excreted in an organism.

The development of sensitive and reliable bioanalytical methods, often utilizing HPLC or LC-MS/MS, is crucial for quantifying drugs and their metabolites at low concentrations in complex biological matrices researchgate.netpharmaron.com. LC-MS/MS is a widely used platform for discovery bioanalysis of small molecules in various in vitro and in vivo samples, providing high-throughput analysis to support PK, PK-PD correlation, and TK studies pharmaron.com.

While specific detailed protocols for this compound quantification in biological matrices of research models are not extensively published in the provided search results, the general principles of bioanalytical method development apply. For instance, the favorable pharmacokinetic distribution of this compound in animals has been demonstrated google.com. In vivo efficacy studies in mouse models, where the absence of detectable amoebae in the brain confirms this compound's effect, implicitly rely on the ability to monitor the compound or its impact within biological systems researchgate.netnih.gov.

For in vitro research models, bioanalytical approaches include cell-based assays to assess the compound's effect on target organisms. For example, the trypan blue exclusion method is used to determine the percentage of viable trophozoites (e.g., Acanthamoeba castellanii or Naegleria fowleri) after exposure to different concentrations of this compound. This method quantifies the number of viable cells versus non-viable cells, providing data on growth inhibition and EC50 values researchgate.netnih.gov.

Method Validation for Research Applications (e.g., linearity, accuracy, precision in research settings)

Method validation is a systematic process to ensure that an analytical method is suitable for its intended purpose in research applications researchgate.netdemarcheiso17025.com. Key validation characteristics, as outlined by guidelines from bodies like ICH, include specificity, accuracy, precision, linearity, range, and robustness researchgate.netdemarcheiso17025.comelementlabsolutions.comgavinpublishers.com.

Specificity: Specificity refers to the method's ability to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix components elementlabsolutions.comgavinpublishers.com. This is a primary validation parameter, ensuring that the method measures only the target compound without interference elementlabsolutions.com.

Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true value of the analyte elementlabsolutions.comgavinpublishers.comeuropa.eu. In research settings, accuracy is often reported as the percent recovery of a known added amount of analyte in a sample gavinpublishers.comeuropa.eu. It can be assessed by analyzing reference materials of known purity or by spiking a sample matrix with known concentrations of the analyte europa.eu. For research applications, typical accuracy for drug substances is expected to be around 99-101% recovery, and for drug products, 98-102% recovery gavinpublishers.com.

Precision: Precision quantifies the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comgavinpublishers.comeuropa.eu. It encompasses:

Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval of time europa.eu.

Intermediate Precision (Within-laboratory variation): Assesses precision when the method is performed by different analysts, using different equipment, or on different days within the same laboratory demarcheiso17025.comeuropa.eu. For research applications, precision data from replicate samples analyzed at different concentration levels (e.g., low, mid, high) are used, with an acceptable relative standard deviation (RSD) typically ≤ 3% demarcheiso17025.comelementlabsolutions.com.

Linearity and Range: Linearity establishes a direct and proportional relationship between the analyte concentration and the analytical procedure's response over a defined range elementlabsolutions.comgavinpublishers.comeuropa.eu. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision gavinpublishers.comeuropa.eu. For linearity studies, a minimum of six concentration levels are typically used, and a correlation coefficient of ≥ 0.999 is often an acceptance criterion demarcheiso17025.com. The y-intercept should also be evaluated, ideally being ≤ 2% of the target concentration response demarcheiso17025.com.

Table 2: Key Validation Characteristics for Research Applications

Validation CharacteristicDescriptionTypical Acceptance Criteria (Research)
Specificity Ability to measure analyte unequivocally in presence of other components elementlabsolutions.comgavinpublishers.comMethod should be free from interference from matrix, impurities, degradants elementlabsolutions.com
Accuracy Closeness of agreement between measured and true value elementlabsolutions.comgavinpublishers.comeuropa.euPercent recovery: ~99-101% for drug substance, ~98-102% for drug product gavinpublishers.com
Precision Closeness of agreement among replicate measurements elementlabsolutions.comgavinpublishers.comeuropa.euRelative Standard Deviation (RSD) ≤ 3% demarcheiso17025.com
Linearity Proportionality of response to analyte concentration elementlabsolutions.comgavinpublishers.comeuropa.euCorrelation coefficient (r) ≥ 0.999 (for 6 levels) demarcheiso17025.com
Range Interval over which method is accurate, precise, and linear gavinpublishers.comeuropa.euDerived from linearity studies; e.g., 80-120% of test concentration europa.eu

Method validation in research ensures the generation of reliable and reproducible data, which is critical for supporting drug discovery and development, including preclinical studies drugdiscoverytrends.com.

Mechanisms of Microbial Resistance to Corifungin

Identification of Resistance Pathways in Microbial Systems

Microorganisms can develop resistance to polyene antimicrobials through various pathways, primarily involving alterations to their cell membranes and the active efflux of the drug. A key mechanism of resistance to polyenes is the modification or reduction of ergosterol (B1671047) content within the cell membrane wikipedia.orgwikipedia.orgfishersci.ca. Ergosterol is the primary target for polyenes, and any changes to its quantity or structure can diminish the drug's ability to bind effectively and exert its fungicidal effects fishersci.ca. Studies have shown that polyene-resistant strains often exhibit a significant decrease in membrane ergosterol, which may be replaced by biosynthetic precursors like lanosterol, fecosterol, or episterol (B45613) fishersci.ca. Qualitative changes in ergosterol, such as reorientation or masking within the cell membrane, can also prevent polyene binding fishersci.ca.

Another identified resistance pathway involves changes in cell wall permeability, which can limit the access of polyenes to their membrane targets fishersci.ca. Furthermore, the overexpression of efflux pumps can actively transport the antimicrobial agent out of the microbial cell, reducing its intracellular concentration below inhibitory levels wikipedia.orgfishersci.cawikipedia.orgwikipedia.orgmims.com. While specific resistance pathways directly identified for corifungin are not extensively documented in current research, its structural and mechanistic similarity to other polyenes suggests that these general mechanisms of polyene resistance are highly relevant. For instance, resistance in Acanthamoeba cysts to antimicrobials can lead to recurrent infections, highlighting the challenge posed by microbial persistence and potential resistance development wikipedia.org.

Genetic and Molecular Basis of this compound Resistance

The genetic and molecular underpinnings of resistance to polyene antimicrobials generally involve mutations or altered gene expression that lead to the aforementioned resistance pathways. For polyenes, a common genetic basis for resistance is associated with mutations in genes involved in ergosterol biosynthesis. For example, erg3 mutations are known to cause ergosterol depletion and are linked to cross-resistance to polyenes in Candida species wikipedia.org. These mutations result in the accumulation of alternative sterols that have a lower affinity for polyene drugs, thereby circumventing their action fishersci.ca.

The overexpression of efflux pumps, which are membrane-bound proteins responsible for expelling drugs from the cell, is another significant molecular mechanism of resistance wikipedia.orgwikipedia.orgmims.com. While the specific genetic factors driving efflux pump overexpression in response to this compound are not detailed, in other antimicrobial contexts, mutations in bacterial DNA can lead to increased production of these pumps, enhancing resistance wikipedia.org. The ability of microorganisms to acquire new genetic material through horizontal gene transfer, such as conjugation, transformation, or transduction, can also facilitate the rapid spread of resistance genes, including those conferring resistance to antifungals mims.commims.com.

Cross-Resistance Patterns with Other Polyene Antimicrobials

This compound is classified as a polyene macrolide, sharing structural and mechanistic similarities with other well-known polyene antifungals like amphotericin B mims.comfishersci.ca. Given this shared mode of action, it is plausible that resistance developed against this compound could lead to cross-resistance to other polyene antimicrobials, and vice versa. Resistance to polyenes often stems from alterations in the fungal cell membrane's ergosterol content, which is the common target for this class of drugs wikipedia.orgfishersci.ca. If a microorganism develops a mechanism to modify or reduce its ergosterol, it would likely affect the efficacy of all polyenes that rely on ergosterol binding.

Research on Naegleria fowleri, a pathogen against which this compound has shown promising activity, indicates that when this amoeba developed resistance to a bis-benzimidazole amidine, it also exhibited cross-resistance to similarly structured compounds, including amphotericin B fishersci.ca. This finding suggests that resistance mechanisms, once established, can confer broad protection against agents with similar targets or modes of action. Therefore, the emergence of resistance to this compound could potentially compromise the effectiveness of other polyene antifungals due to shared resistance mechanisms related to sterol modification or efflux.

Strategies to Overcome or Circumvent this compound Resistance

Addressing microbial resistance to this compound, or any antimicrobial, requires multifaceted strategies. One primary approach is combination therapy , where this compound is administered alongside other antimicrobial agents that either target different pathways or work synergistically to overcome resistance mechanisms wikipedia.orgmims.comymdb.ca. For instance, in cases of severe amoebic infections where single-drug therapies are often unsuccessful, combination regimens have shown greater success wikipedia.org.

Another strategy involves the development of novel derivatives of this compound that are designed to circumvent existing resistance mechanisms. This could involve structural modifications that enhance binding affinity to altered targets, evade efflux pumps, or are less susceptible to enzymatic inactivation. While this compound itself is a relatively new drug lead with higher activity than amphotericin B against Naegleria, continuous research into novel compounds and resistance-modifying agents is crucial mims.comfishersci.ca.

Furthermore, understanding the specific genetic and molecular basis of resistance, should it emerge, would enable the development of targeted therapies that specifically inhibit these resistance pathways. This could include inhibitors of efflux pumps or compounds that restore the normal sterol composition of the microbial membrane. The judicious use of this compound and ongoing surveillance for resistance development are also critical to preserving its efficacy and preventing the widespread emergence of resistant strains mims.comymdb.ca.

Emerging Research Applications and Future Directions for Corifungin Studies

Corifungin in Combination Therapies in Research Models

While dedicated studies on this compound in combination with other antimicrobial agents are not yet widely published, its superior efficacy in preclinical models compared to established drugs like Amphotericin B suggests a strong potential for synergistic applications. Research has focused on its standalone performance against critical pathogens, providing a foundation for future combination studies.

In a mouse model of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri, a daily intraperitoneal administration of this compound resulted in 100% survival over 17 days, with no amoebae detected in the brain tissue post-treatment. nih.govnih.gov In stark contrast, the same regimen of Amphotericin B failed to prevent mortality. nih.govnih.gov This enhanced efficacy suggests that in a combination setting, this compound could potentially allow for lower, less toxic doses of a partner drug, or tackle infections that are refractory to single-agent therapy. The structural similarity to Amphotericin B, which is often used in combination therapies for severe fungal infections, further supports the rationale for investigating this compound in similar regimens. nih.gov

Research ModelPathogenThis compound EfficacyComparator (Amphotericin B) EfficacyPotential Combination Implication
Mouse Model of PAMNaegleria fowleri100% survival at 17 days nih.govnih.govDid not reduce amoeba growth; compromised mouse survival nih.govnih.govPotential to be the primary agent in a combination, allowing for reduced dosage of a second, more toxic agent.
In Vitro AssayNaegleria gruberiEC50 of 0.2 µM nih.govHigher EC50 than this compound nih.govSynergistic activity with other anti-amoebic compounds could lower the required concentration for complete pathogen eradication.

Exploration of Novel Therapeutic Targets or Indications in Preclinical Models

A significant focus of this compound research has been the exploration of its efficacy against novel, non-fungal pathogens, specifically pathogenic free-living amoebae that cause severe and often fatal human diseases.

Primary Amebic Meningoencephalitis (PAM): Preclinical studies have identified Naegleria fowleri, the causative agent of PAM, as a key therapeutic target for this compound. In vitro, this compound demonstrated potent activity, inhibiting the growth of the related non-pathogenic Naegleria gruberi with a 50% effective concentration (EC50) of 0.2 µM, which was lower than that of Amphotericin B. nih.gov Against the pathogenic N. fowleri, it caused 100% cell death at a concentration of 25 µM after 72 hours. nih.gov Transmission electron microscopy revealed that this compound induces severe ultrastructural damage, including disruption of the cytoplasmic and plasma membranes and alterations to the mitochondria, leading to complete lysis of the amoeba. nih.govnih.gov This potent activity led to the U.S. FDA granting this compound orphan drug status for the treatment of PAM. nih.gov

Granulomatous Amebic Encephalitis (GAE) and Acanthamoeba Keratitis: Research has also been extended to Acanthamoeba castellanii, the amoeba responsible for GAE and a painful, blinding keratitis. This compound proved effective against both the active (trophozoite) and dormant (cyst) stages of this pathogen. nih.govbohrium.comnih.gov In vitro studies showed an EC50 of approximately 63 µM against A. castellanii trophozoites. nih.govasm.org Importantly, it was also shown to damage and kill the highly resistant cyst forms, which are often a cause of treatment failure. nih.govnih.gov The ability of this compound to cross the blood-brain barrier, as suggested by its in vivo efficacy in the N. fowleri mouse model, makes it a particularly promising candidate for treating central nervous system infections like GAE. nih.gov

PathogenDisease IndicationPreclinical ModelKey Research Findings
Naegleria fowleriPrimary Amebic Meningoencephalitis (PAM)In Vitro & Mouse ModelEC50 of 0.2 µM against N. gruberi; 100% survival in mouse model; disrupts amoeba membranes and mitochondria. nih.govnih.gov
Acanthamoeba castellaniiGranulomatous Amebic Encephalitis (GAE), Acanthamoeba KeratitisIn VitroEC50 of ~63 µM against trophozoites; effective against both trophozoite and cyst forms. nih.govasm.org

Nanotechnology and Drug Delivery Systems for this compound in Research Contexts

While specific research into nanotechnology-based delivery systems for this compound is still an emerging area, the extensive work on its analog, Amphotericin B, provides a clear roadmap for future investigations. A major limitation of many polyene macrolides is their poor water solubility and associated toxicity. This compound has a significant intrinsic advantage as it is water-soluble (>100 mg/ml), which may enhance its pharmacokinetic profile. nih.gov

However, nanotechnology could still offer substantial benefits. Liposomal formulations, for example, have been successfully used for Amphotericin B to reduce its notorious nephrotoxicity while maintaining efficacy. Similar lipid-based nanoparticles or polymeric nanoparticles could be explored for this compound to potentially:

Enhance targeting: Functionalizing nanoparticles with specific ligands could direct this compound to sites of infection, such as the central nervous system, increasing its concentration at the target while minimizing systemic exposure.

Control release: Encapsulation within a nanocarrier could provide sustained release of the drug, maintaining therapeutic concentrations over a longer period and potentially reducing the frequency of administration.

Improve penetration: For indications like Acanthamoeba keratitis, a nanoparticle-based topical formulation could improve penetration through the corneal layers to better target the amoebae.

The proven success of liposomal Amphotericin B provides a strong rationale for investigating similar strategies to further optimize the therapeutic index of this compound.

Advanced Computational Modeling for this compound-Target Interactions

The precise mechanism of action for this compound is believed to be similar to that of Amphotericin B, which involves binding to ergosterol (B1671047) in fungal cell membranes, forming pores that lead to ion leakage and cell death. nih.gov The amoebicidal activity of this compound likely stems from its interaction with similar sterols present in the membranes of amoebae.

Advanced computational modeling techniques, which have been applied to study Amphotericin B, represent a powerful tool for elucidating the specific interactions of this compound.

Molecular Docking: These simulations can be used to predict the binding affinity and orientation of this compound with ergosterol and other sterols. This could help explain its higher potency against certain pathogens compared to Amphotericin B.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-sterol complex within a lipid bilayer over time. nih.gov This approach can provide insights into the stability of the ion channels formed by this compound and how they differ from those formed by Amphotericin B, potentially explaining differences in efficacy and toxicity. nih.gov

By comparing the simulated interactions of this compound with fungal ergosterol versus mammalian cholesterol, researchers could better predict its selectivity and potential for toxicity. Furthermore, these computational models can serve as a virtual screening platform to design and evaluate novel this compound analogs with potentially enhanced binding affinity for the target sterol or reduced interaction with cholesterol, thereby improving the therapeutic window.

Biotechnological Applications of this compound Biosynthesis

This compound is a natural product, and like other polyene macrolides such as nystatin (B1677061) and Amphotericin B, it is synthesized by bacteria through a complex enzymatic pathway. The core of this synthesis is driven by large, modular enzymes known as polyketide synthases (PKSs). The genetic blueprints for these PKS enzymes are located in biosynthetic gene clusters (BGCs) within the producing organism's genome.

While the specific BGC for this compound has not been detailed in the available literature, the field of synthetic biology and genetic engineering offers powerful tools to harness and modify such pathways.

Genome Mining: Identifying the this compound-producing organism and sequencing its genome would allow researchers to locate the corresponding BGC.

Heterologous Expression: Once identified, the entire BGC could be transferred into a more tractable host organism (like Streptomyces coelicolor or E. coli) that is easier to grow and manipulate in a laboratory setting, potentially leading to higher yields.

Pathway Engineering: Using genetic engineering tools like CRISPR-Cas9, researchers could modify the PKS genes to alter the final structure of this compound. This could involve adding or removing hydroxyl groups or other functional moieties to create novel analogs. nih.gov

Yield Improvement: Overexpression of key biosynthetic genes or deletion of competing metabolic pathways in the producing organism can significantly increase the production titer of the desired compound, making its manufacturing more efficient and cost-effective. nih.gov

These biotechnological applications not only provide a means for sustainable production but also open the door to creating a library of novel this compound-related molecules for further drug discovery efforts.

Unexplored Biological Activities of this compound Analogs

The generation of structural analogs of this compound through chemical synthesis or the biosynthetic engineering described above is a promising avenue for future research. The biological activity of polyene macrolides is highly dependent on their specific chemical structure. Minor modifications can lead to significant changes in their therapeutic properties.

Research on analogs of other polyenes has shown that it is possible to:

Improve the Therapeutic Index: The primary goal is often to create analogs that retain or enhance antifungal/anti-amoebic activity while reducing toxicity, particularly hemolysis and nephrotoxicity. This involves modifying the parts of the molecule that interact with mammalian cholesterol. nih.gov

Broaden the Spectrum of Activity: Structural modifications could potentially enhance this compound's activity against a wider range of fungal pathogens or other microorganisms.

Overcome Resistance: As with any antimicrobial, the potential for resistance exists. A library of this compound analogs could provide options to treat infections caused by pathogens that may develop resistance to the parent compound.

By systematically creating and screening this compound analogs, researchers may uncover compounds with not only improved anti-infective properties but also potentially novel, unexplored biological activities against other diseases, following the path of many natural products that have found applications beyond their originally identified purpose.

Q & A

Q. How can computational tools enhance this compound’s target identification and optimization?

  • Methodological Answer: Use molecular dynamics simulations to predict this compound’s binding stability to fungal enzymes (e.g., HMG-CoA reductase). Apply QSAR models to optimize lead compounds for reduced toxicity. Validate predictions with crystallography or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.